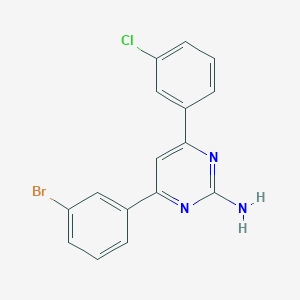

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

Description

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with 3-bromophenyl and 3-chlorophenyl groups at positions 4 and 6, respectively. Pyrimidines are heterocyclic compounds with wide applications in medicinal chemistry, material science, and agrochemicals due to their tunable electronic properties and bioactivity .

Properties

IUPAC Name |

4-(3-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCYIUFLIZEPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Critical parameters include:

-

Base selection : NaOH outperforms KOH in minimizing side reactions.

-

Solvent polarity : Ethanol (96%) ensures solubility of both chalcone and guanidine hydrochloride.

-

Temperature : Prolonged reflux (>12 hours) is necessary for complete cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. In a comparative study, microwave-assisted synthesis reduced reaction times from 12–14 hours to 7–9 minutes while improving yields to 74–88%. For instance, irradiating chalcone 3c (5 mmol) with guanidine hydrochloride (7.5 mmol) and NaOH (22.5 mmol) in ethanol (96%) at 150°C yielded 1.42 g (82%) of product.

Solvent-Free Microwave Conditions

A solvent-free approach under microwave irradiation further simplifies purification. Mixing chalcone 3c , guanidine hydrochloride, and NaOH without solvent and irradiating for 15–18 minutes achieved 68–88% yields. This method reduces waste and eliminates solvent recovery steps, making it environmentally favorable.

Catalytic Methods and Novel Approaches

Recent patents describe alternative strategies using palladium catalysts for Suzuki-Miyaura couplings. For example, CN108997223B discloses a method where 4,6-dichloropyrimidine intermediates undergo cross-coupling with 3-bromophenylboronic acid and 3-chlorophenylboronic acid. While this approach is less common for 2-aminopyrimidines, it offers regioselectivity advantages for asymmetric substitution patterns.

Structural Characterization and Analytical Data

The synthesized compound is characterized by:

-

NMR Spectroscopy :

Comparative Analysis of Synthetic Methods

Table 1 summarizes key performance metrics:

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 12–14 h | 61–82 | ≥95 |

| Microwave (Solvent) | 7–9 min | 74–88 | ≥98 |

| Microwave (Solvent-Free) | 15–18 min | 68–88 | ≥97 |

Microwave-assisted synthesis in solvent emerges as the optimal method, balancing speed and yield.

Challenges and Practical Considerations

-

Regioselectivity : Ensuring substitution at the 3-position requires careful control of electrophilic aromatic substitution conditions.

-

Purification : Recrystallization from ethanol-toluene (1:1) is critical for removing unreacted chalcone and inorganic salts.

-

Scale-Up : Solvent-free microwave methods show promise for industrial-scale production due to reduced solvent costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organometallic reagents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogen substituents significantly influence the electronic and steric properties of pyrimidines. Key comparisons include:

Key Findings :

Spectral and Physical Properties

- IR/NMR Data : The target compound’s NH₂ stretching (3300–3431 cm⁻¹) and aromatic C–H bending (1450–1600 cm⁻¹) are consistent with analogs like Compound 16 .

- Crystallography: 4-(3-Bromophenyl)pyrimidin-2-amine crystallizes in a monoclinic system with hydrogen bonds at N–H···N sites, suggesting similar packing for the target compound .

Biological Activity

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This compound features both bromine and chlorine substituents, which may enhance its reactivity and biological efficacy compared to other similar compounds.

- Molecular Formula : C16H11BrClN3

- Molecular Weight : 360.64 g/mol

- CAS Number : 1354925-41-9

The presence of halogen atoms (bromine and chlorine) on the phenyl rings contributes to the compound's unique chemical behavior, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. The compound may induce apoptosis in cancer cells and inhibit key signaling pathways, such as those mediated by epidermal growth factor receptor (EGFR).

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported the antiproliferative activity of related pyrimidine derivatives, highlighting that compounds with similar structures exhibited IC50 values ranging from 2.3 µM to 176.5 µM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Specifically, one derivative showed an IC50 of 5.9 ± 1.7 µM against A549 cells, indicating significant cytotoxic potential .

Apoptosis Induction

The compound has been shown to induce apoptosis in a dose-dependent manner in the A549 cell line. Flow cytometry analysis demonstrated that treatment with increasing concentrations led to a rise in early and late apoptotic cells, suggesting that this compound could effectively trigger programmed cell death in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrimidine derivatives, including those with bromine and chlorine substituents. The study found that compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Q. How can in silico toxicology models (e.g., ProTox-II) predict this compound’s hepatotoxicity or mutagenic potential?

- Methodological Answer :

- ProTox-II : Input SMILES to predict toxicity endpoints. Pyrimidine amines often flag for hepatotoxicity due to metabolic N-oxidation. Experimental validation via Ames test (TA98 strain) assesses mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.